molecular formula C26H26N2O6S B265382 1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265382
M. Wt: 494.6 g/mol
InChI Key: IHYQIHPNTLEZLY-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as DMET, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMET is a member of the pyrrolone family of compounds, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the ROS molecule. This reaction results in the production of a highly fluorescent compound that can be detected using standard imaging techniques.
Biochemical and Physiological Effects:
1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and to protect against oxidative stress in neuronal cells. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its high selectivity for ROS, which makes it an ideal tool for studying oxidative stress in living cells. However, the compound can be difficult to synthesize and purify, which can limit its use in some laboratory settings.

Future Directions

There are a number of potential future directions for research into 1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and its applications. One area of interest is the development of new synthetic methods for the compound, which could make it more widely available for research purposes. Another area of interest is the development of new applications for 1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, such as its use as a tool for studying mitochondrial function or for imaging other cellular processes. Overall, 1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a promising compound that has the potential to revolutionize the way that researchers study oxidative stress and other biological processes in living cells.

Synthesis Methods

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a variety of methods, including the reaction of 4,5-dimethyl-2-thiazolylamine with 4-ethoxybenzoyl chloride, followed by the addition of 3-ethoxy-4-hydroxybenzaldehyde and sodium hydroxide. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of potential applications in scientific research. One of its most promising uses is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. 1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using microscopy or flow cytometry.

properties

Product Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(4-ethoxybenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H26N2O6S/c1-5-33-18-10-7-16(8-11-18)23(30)21-22(17-9-12-19(29)20(13-17)34-6-2)28(25(32)24(21)31)26-27-14(3)15(4)35-26/h7-13,22,29-30H,5-6H2,1-4H3/b23-21+

InChI Key

IHYQIHPNTLEZLY-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=CC(=C(C=C4)O)OCC)/O

SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=CC(=C(C=C4)O)OCC)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=CC(=C(C=C4)O)OCC)O

Origin of Product

United States

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